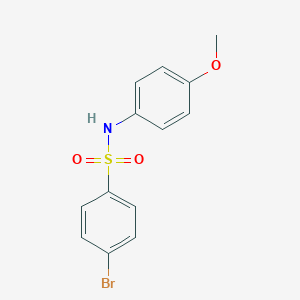

4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCJPHFHAJZWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225543 | |

| Record name | p-Benzenesulfonanisidide, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-72-0 | |

| Record name | 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7454-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Benzenesulfonanisidide, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007454720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzenesulfonanisidide, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and weight of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Molecular Architecture, Synthetic Protocols, and Functional Applications

Executive Summary

This technical guide provides a comprehensive analysis of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide (CAS: 349404-74-6 / Analogous series), a privileged scaffold in medicinal chemistry. Structurally comprising a sulfonamide core linking a para-bromophenyl moiety and a para-methoxyphenyl (anisidine) group, this molecule serves as a critical intermediate for biaryl sulfonamide synthesis via Palladium-catalyzed cross-coupling. This document details its physicochemical properties, rigorous synthesis protocols, spectroscopic validation, and downstream utility in drug discovery.

Physicochemical Profile

The following data establishes the baseline identity and physical parameters of the target compound.

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₂BrNO₃S |

| Molecular Weight (Average) | 342.21 g/mol |

| Monoisotopic Mass | 340.9721 Da (for ⁷⁹Br isotope) |

| Physical State | White to off-white crystalline solid |

| Melting Point | 140–144 °C (Predicted based on chloro-analog range) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in EtOH; Insoluble in H₂O |

| pKa (Sulfonamide NH) | ~9.8–10.2 (Weakly acidic) |

Structural Analysis & Geometry

The molecule adopts a characteristic "L" or "U" shaped geometry centered around the tetrahedral sulfur atom.

-

Sulfonamide Linkage (-SO₂NH-): The geometry around the sulfur is distorted tetrahedral. The S-N bond exhibits partial double-bond character, restricting rotation and enforcing a specific directional vector for the two aromatic rings.

-

Electronic Environment:

-

Ring A (Bromobenzene): Electron-deficient due to the sulfonyl group (strong electron-withdrawing). The bromine atom at the para position is activated for oxidative addition by Pd(0) catalysts.

-

Ring B (Anisole): Electron-rich due to the methoxy group (electron-donating). This contrast creates a "push-pull" electronic system across the sulfonamide bridge, influencing pKa and binding affinity in protein pockets (e.g., Carbonic Anhydrase, COX-2).

-

Synthetic Methodology

Reaction Type: Nucleophilic Substitution (Sulfonylation) Critical Control: Anhydrous conditions are required to prevent hydrolysis of the sulfonyl chloride.

Reagents

-

Substrate A: 4-Methoxyaniline (p-Anisidine) [1.0 equiv]

-

Substrate B: 4-Bromobenzenesulfonyl chloride [1.1 equiv]

-

Base/Solvent: Pyridine (anhydrous) OR Triethylamine/DCM system.

-

Quench: 1M HCl (aq).

Step-by-Step Protocol

-

Preparation: Charge a flame-dried round-bottom flask with 4-methoxyaniline (10 mmol) and anhydrous pyridine (20 mL). Maintain under inert atmosphere (N₂ or Ar).

-

Addition: Cool the solution to 0°C. Add 4-bromobenzenesulfonyl chloride (11 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; control temperature to <5°C to avoid bis-sulfonylation.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quench & Isolation: Pour the reaction mixture into ice-cold 1M HCl (100 mL). The acid neutralizes the pyridine and precipitates the sulfonamide.

-

Purification: Filter the white precipitate. Wash with cold water (3x) to remove pyridinium salts. Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Workflow Visualization (DOT)

Figure 1: Step-by-step synthetic workflow for the sulfonylation reaction.

Spectroscopic Characterization

Validation of the structure relies on confirming the presence of the sulfonamide proton, the methoxy group, and the distinct aromatic splitting patterns.

Nuclear Magnetic Resonance (¹H NMR)

Predicted values based on 4-chloro analog and substituent effects (Solvent: DMSO-d₆).

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 10.0 – 10.2 | Singlet (br) | 1H | -SO₂NH- (Disappears on D₂O shake) |

| 7.75 | Doublet (J=8.5 Hz) | 2H | Ar-H (Ortho to Sulfonyl group) |

| 7.65 | Doublet (J=8.5 Hz) | 2H | Ar-H (Ortho to Bromine) |

| 6.98 | Doublet (J=9.0 Hz) | 2H | Ar-H (Ortho to Nitrogen) |

| 6.82 | Doublet (J=9.0 Hz) | 2H | Ar-H (Ortho to Methoxy) |

| 3.70 | Singlet | 3H | -OCH₃ (Methoxy group) |

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or (-)

-

Key Feature: The presence of Bromine results in a characteristic 1:1 isotopic ratio for the [M] and [M+2] peaks due to ⁷⁹Br and ⁸¹Br natural abundance.

-

Expected m/z: 341.0 (⁷⁹Br) and 343.0 (⁸¹Br) [M+H]⁺.

Functional Utility: Suzuki-Miyaura Coupling[2][3][4]

The primary utility of this compound in drug discovery is as a "scaffold intermediate." The aryl bromide serves as an electrophile for Palladium-catalyzed cross-coupling reactions, allowing the rapid generation of biaryl sulfonamide libraries (e.g., for kinase or protease inhibition).

Protocol Insight: The electron-withdrawing sulfonamide group at the para position activates the C-Br bond, facilitating the Oxidative Addition step of the catalytic cycle.

Derivatization Pathway (DOT)

Figure 2: Palladium-catalyzed cross-coupling mechanism for library generation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345790, N-(4-Methoxyphenyl)benzenesulfonamide (Analogous Structure). Retrieved from [Link]

-

Royal Society of Chemistry. Synthesis and NMR Characterization of 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide. (Analogous Protocol). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Mechanistic grounding for Section 5). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Initial Synthesis Pathways for N-aryl Benzenesulfonamides

Introduction: The Enduring Importance of the N-aryl Sulfonamide Scaffold

The N-aryl sulfonamide moiety is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in a wide array of therapeutic agents, from antibacterial sulfa drugs to targeted cancer therapies and cardiovascular medications, underscores its significance as a privileged structural motif.[1] The unique physicochemical properties of the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor and its typical metabolic stability, make it an invaluable component in the design of bioactive molecules.

This technical guide provides an in-depth exploration of the primary synthesis pathways for N-aryl benzenesulfonamides. It is designed for researchers, scientists, and drug development professionals, offering not only a review of established and modern synthetic methods but also a critical analysis of the causality behind experimental choices. We will delve into the mechanistic underpinnings of each pathway, provide field-proven experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate synthetic strategy.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-aryl benzenesulfonamides can be broadly categorized into classical and modern transition-metal-catalyzed methods. While the traditional approach remains relevant for certain applications, modern cross-coupling reactions have significantly expanded the synthetic toolbox, allowing for milder reaction conditions and broader substrate scope.

| Synthetic Pathway | General Reaction | Key Advantages | Primary Limitations |

| Hinsberg Reaction | Ar-SO₂Cl + H₂N-Ar' → Ar-SO₂-NH-Ar' | Simple, cost-effective, well-established | Requires available sulfonyl chlorides, can be harsh for sensitive substrates |

| Buchwald-Hartwig Amination | Ar-SO₂-NH₂ + X-Ar' → Ar-SO₂-NH-Ar' | Broad substrate scope, high functional group tolerance, mild conditions | Cost of palladium catalysts and ligands, potential for metal contamination |

| Ullmann Condensation | Ar-SO₂-NH₂ + X-Ar' → Ar-SO₂-NH-Ar' | Lower cost catalyst (copper), effective for electron-deficient aryl halides | Often requires high temperatures and stoichiometric copper, harsher than Pd-catalysis |

| Chan-Evans-Lam Coupling | Ar-SO₂-NH₂ + Ar'-B(OH)₂ → Ar-SO₂-NH-Ar' | Mild, often aerobic conditions, broad boronic acid availability | Can require excess boronic acid, potential for side reactions |

I. The Classical Approach: The Hinsberg Reaction

First described by Oscar Hinsberg in 1890, this reaction is the traditional and most direct method for the synthesis of sulfonamides.[2] It involves the reaction of a benzenesulfonyl chloride with a primary or secondary aromatic amine.

A. Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[3][4] The resulting sulfonamide from a primary amine still possesses an acidic proton on the nitrogen, which can be deprotonated by a base, rendering the product soluble in aqueous alkali.[3][5]

Caption: Mechanism of the Hinsberg Reaction.

B. Experimental Protocol: General Procedure

This protocol describes a general method for the synthesis of an N-aryl benzenesulfonamide from a benzenesulfonyl chloride and an aniline derivative.

Materials:

-

Benzenesulfonyl chloride

-

Substituted aniline

-

Pyridine or 10% aqueous sodium hydroxide

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (for work-up)

Procedure:

-

Dissolve the aniline derivative (1.0 eq.) in the chosen solvent (e.g., pyridine or DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add benzenesulfonyl chloride (1.05 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

If using an organic solvent with a base like pyridine, the reaction mixture can be washed sequentially with dilute HCl, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

If using aqueous NaOH, the reaction mixture is acidified with HCl to precipitate the sulfonamide, which is then collected by filtration, washed with water, and dried.[3][6]

Self-Validation: The formation of a precipitate upon acidification of the alkaline solution (for primary amines) is a key indicator of product formation. Further characterization by NMR and mass spectrometry will confirm the structure.

II. Modern Cross-Coupling Strategies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl sulfonamides, offering milder conditions and broader functional group tolerance compared to the classical Hinsberg approach.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[7][8] It involves the palladium-catalyzed coupling of a sulfonamide with an aryl halide or triflate.

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide, deprotonation by a base, and reductive elimination to afford the N-aryl sulfonamide and regenerate the Pd(0) catalyst.[8][9]

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Expertise in Action: The Role of Ligands The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos or BrettPhos are often employed.[9][10] These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the monoligated Pd(0) species, which is the active catalyst. The steric bulk also prevents the formation of inactive palladium dimers.[7][10]

This protocol outlines a general method for the Buchwald-Hartwig amination of a sulfonamide with an aryl bromide.

Materials:

-

Aryl bromide (1.0 eq.)

-

Benzenesulfonamide (1.2 eq.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the aryl bromide and benzenesulfonamide.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[11]

B. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[12] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize ligands to facilitate the reaction under milder conditions.[12][13]

The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the N-aryl sulfonamide.[12]

Caption: Proposed Mechanism for Ullmann Condensation.

Materials:

-

Aryl iodide or bromide (1.0 eq.)

-

Benzenesulfonamide (1.1 eq.)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Ligand (e.g., 1,10-phenanthroline or an amino acid, 10-20 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.)

-

Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

-

In a reaction vessel, combine the aryl halide, benzenesulfonamide, CuI, ligand, and base.

-

Add the anhydrous solvent.

-

Heat the mixture to 100-140 °C under an inert atmosphere for 24-48 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

C. Copper-Catalyzed Chan-Evans-Lam (CEL) Coupling

The Chan-Evans-Lam (CEL) coupling is an attractive alternative that utilizes arylboronic acids as the arylating agent.[14] This reaction is often performed under mild, aerobic conditions.[6]

The mechanism is complex and not fully elucidated, but it is proposed to involve the formation of a copper(II)-sulfonamide complex. Transmetalation with the arylboronic acid, followed by reductive elimination from a Cu(III) intermediate, yields the desired product.[14][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 3. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]

- 4. byjus.com [byjus.com]

- 5. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 6. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 15. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

The N-Aryl Sulfonamide Core: From a Nobel-Winning Discovery to a Pillar of Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a "Magic" Functional Group

The N-aryl sulfonamide moiety is a cornerstone of medicinal chemistry, a deceptively simple functional group that has given rise to a vast and diverse arsenal of therapeutic agents.[1][2][3] From the dawn of the antibiotic era to the cutting edge of targeted cancer therapy, this privileged scaffold has demonstrated remarkable versatility, enabling the modulation of a wide array of biological targets.[4][5][6] This guide provides a comprehensive technical overview of the discovery, history, and evolving applications of N-aryl sulfonamide compounds. We will delve into the pivotal moments of discovery, explore the underlying chemical principles and synthetic methodologies, and examine the diverse mechanisms of action that have established this structural motif as a "magic group" in the pharmaceutical industry.[1]

Part 1: The Dawn of the Chemotherapeutic Age: The Discovery of Prontosil

The story of N-aryl sulfonamides begins in the 1930s at the Bayer Laboratories of IG Farben in Germany.[7] At the time, bacterial infections were a leading cause of death, and the medical community had few effective treatments.[8] Inspired by Paul Ehrlich's concept of a "magic bullet," a team of researchers led by the German bacteriologist and pathologist Gerhard Domagk embarked on a systematic investigation of synthetic dyes for antibacterial properties.[9] The prevailing hypothesis was that dyes capable of selectively binding to bacteria could be modified to attack these pathogens within the body.[7]

In 1932, after years of screening thousands of compounds, Domagk and his team, including chemists Josef Klarer and Fritz Mietzsch, synthesized a red azo dye named Prontosil rubrum.[10][11] In late autumn of that year, Domagk made a groundbreaking observation: Prontosil was remarkably effective at treating streptococcal infections in mice.[9][10][12][13] This discovery was a pivotal moment in medicine, marking the advent of the first broadly effective systemic antibacterial agents.[7][11] The dramatic efficacy of Prontosil was famously demonstrated when Domagk used the experimental drug to save his own daughter from a severe streptococcal infection that threatened her life.[2][8][14] For this monumental discovery, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine.[12][14][15]

The Unraveling of a Prodrug: From Prontosil to Sulfanilamide

A crucial scientific puzzle emerged from the initial studies of Prontosil: the dye was highly effective in vivo but showed no antibacterial activity in vitro. This paradox was solved in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[11] They demonstrated that Prontosil is a prodrug, meaning it is metabolically converted within the body into its active form.[10] Through reductive cleavage of the azo bond, Prontosil is broken down to release the colorless and much simpler molecule, para-aminobenzenesulfonamide, also known as sulfanilamide.[2][11]

It was sulfanilamide, a compound first synthesized in 1908, that was the true antibacterial agent.[7][16] This discovery was both a scientific triumph and a commercial setback for Bayer, as sulfanilamide's patent had long expired, making it available for widespread production.[7] The revelation led to a "sulfa craze," with hundreds of manufacturers producing various forms of sulfanilamide, ultimately paving the way for the antibiotic revolution.[7]

Part 2: The Antibacterial Mechanism of Action: Targeting Folate Biosynthesis

The antibacterial efficacy of sulfanilamide and its subsequent derivatives stems from their ability to act as competitive inhibitors of a crucial bacterial enzyme, dihydropteroate synthase (DHPS).[7][11] This enzyme catalyzes a key step in the bacterial synthesis of folic acid (vitamin B9), an essential nutrient for growth and replication.[7][17]

Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment. The pathway begins with para-aminobenzoic acid (PABA), a vital substrate for the DHPS enzyme. Sulfanilamide is a structural analog of PABA, and its similar shape allows it to bind to the active site of DHPS, competitively blocking PABA from binding.[18] This inhibition halts the production of dihydropteroate, a precursor to folic acid, thereby arresting bacterial growth and multiplication. This bacteriostatic action gives the host's immune system the opportunity to clear the infection.[7]

This mechanism of action is a classic example of selective toxicity. Human cells are unaffected by sulfonamides because they do not possess the DHPS enzyme and instead acquire folic acid through their diet.[7][18]

Part 3: The Art of Synthesis: Crafting N-Aryl Sulfonamides

The synthesis of N-aryl sulfonamides is a fundamental reaction in medicinal chemistry. The most traditional and widely used method involves the reaction of an arylsulfonyl chloride with an amine.[12] However, modern advancements have led to the development of more efficient and environmentally friendly catalytic methods.

Classical Synthesis: Sulfonyl Chloride and Amine Coupling

The foundational method for creating the N-S bond in N-aryl sulfonamides is the nucleophilic attack of an amine on an arylsulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or sodium carbonate, to neutralize the hydrochloric acid byproduct.[19]

Experimental Protocol: General Synthesis of an N-Aryl Sulfonamide

-

Reactant Preparation: Dissolve the desired aromatic amine (1.0 eq) in a suitable solvent (e.g., acetone, pyridine).

-

Base Addition: Add a base (e.g., pyridine, 2.0 eq) to the reaction mixture.

-

Sulfonyl Chloride Addition: Slowly add the benzenesulfonyl chloride (1.1 eq) to the mixture, typically at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

Reaction: Allow the mixture to stir at room temperature for a specified period (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into cold water to precipitate the N-aryl sulfonamide product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.[19]

Modern Synthetic Advances

While effective, classical methods can be limited by the availability and stability of sulfonyl chlorides. Recent research has focused on developing catalytic cross-coupling reactions and one-pot procedures that offer broader substrate scope and milder reaction conditions.

-

Palladium-Catalyzed Chlorosulfonylation: A method has been developed for the palladium-catalyzed preparation of arylsulfonyl chlorides from arylboronic acids, which can then be reacted with amines to form sulfonamides. This process exhibits significant functional group tolerance.[8]

-

Iron-Catalyzed Synthesis from Nitroarenes: An efficient one-step method utilizes readily available nitroarenes as the nitrogen source, reacting them with sodium arylsulfinates in the presence of an iron catalyst (FeCl₂) and a reductant (NaHSO₃).[1] This approach avoids the use of potentially genotoxic aromatic amines.[1]

-

Copper-Catalyzed N-Arylation: Copper-catalyzed Chan-Lam type N-arylation reactions have been demonstrated for coupling sulfonamides with arylboronic acids, providing a direct route to N-aryl sulfonamides.[4][10]

Part 4: Beyond Bacteria: The Expanding Therapeutic Landscape

The discovery that modifying the structure of sulfanilamide could lead to compounds with different properties ushered in an era of extensive drug development. The N-aryl sulfonamide scaffold proved to be a remarkably versatile pharmacophore, leading to treatments for a wide range of conditions far beyond bacterial infections.[4][6]

Carbonic Anhydrase Inhibitors: Diuretics and Anti-glaucoma Agents

A significant expansion of sulfonamide chemistry came with the discovery of carbonic anhydrase inhibitors (CAIs). These compounds, which retain the core sulfonamide group, are used to treat conditions like glaucoma, edema, and hypertension.[4][17] Human carbonic anhydrases (hCAs) are zinc-containing metalloenzymes that catalyze the hydration of carbon dioxide.[18] Inhibition of hCA isoforms, particularly hCA-II, in the eye decreases the secretion of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[18]

The structure-activity relationship (SAR) of CAIs is well-defined, with the unsubstituted sulfonamide group being essential for binding to the zinc ion in the enzyme's active site.[17]

Modern Therapeutic Frontiers

In recent decades, N-aryl sulfonamides have been investigated and developed as potent agents in numerous other therapeutic areas.

Anticancer Agents: N-aryl sulfonamides have emerged as a promising class of anticancer agents, targeting various mechanisms involved in tumor growth and progression.[5][20]

-

VEGFR-2 Inhibition: Some sulfonamide derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. By blocking this receptor, these compounds can stifle the formation of new blood vessels that supply tumors.[21]

-

Cell Cycle Inhibition: Certain sulfonamides, such as E7010 and E7070, have been shown to inhibit cell cycle progression.[13][22] E7010, for example, arrests mitosis by preventing tubulin polymerization.[13]

-

Molecular Glues: The aryl sulfonamide indisulam acts as a "molecular glue," promoting the degradation of the RNA-binding protein RBM39 by recruiting it to an E3 ubiquitin ligase complex.[23] This leads to splicing defects in cancer cells and subsequent cell death.[23] Indisulam has also been shown to inhibit gastric cancer cell migration by promoting the degradation of the transcription factor ZEB1.[24]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Sorafenib | HepG2 | 0.400 ± 0.03 | VEGFR-2 Inhibitor | [21] |

| Compound 32 | Various | 1.06 - 8.92 | Cell Cycle Arrest (G2/M) | [21] |

| E7010 | P388 | 0.003 | Tubulin Polymerization Inhibitor | [13] |

| E7070 | HCT116-C9 | 0.057 | S-phase reduction | [13] |

Antiviral Agents: The N-aryl sulfonamide scaffold is also a key component in the development of antiviral drugs.

-

HIV Protease Inhibitors: Novel N-alkoxy-arylsulfonamides have been developed as highly potent inhibitors of the HIV protease enzyme, exhibiting low picomolar enzyme activity and single-digit nanomolar antiviral activity in cell culture.[25]

-

Influenza Virus Inhibitors: A tertiary aryl sulfonamide has been identified as an inhibitor of the influenza virus hemagglutinin (HA) protein. This compound prevents viral entry and replication for a diverse range of influenza A viruses, including H1N1, H5N1, and H3N2 strains.[7][26]

-

SARS-CoV-2 N7-Methyltransferase Inhibitors: N-arylsulfonamide-based adenosine analogues have been developed to target the nsp14 N7-methyltransferase of SARS-CoV-2, an enzyme crucial for viral RNA capping and replication. Some of these compounds show submicromolar inhibitory activity.[27]

Anti-inflammatory Agents: Novel sulfonamide derivatives are being explored as inhibitors of inflammatory pathways. For instance, new aryl sulfonamides have been identified as potent inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases and some cancers.[28][29]

Part 5: A Framework for Discovery and Characterization

The development of new N-aryl sulfonamide drugs follows a rigorous pipeline of synthesis, screening, and characterization. This workflow ensures the identification of potent, selective, and safe therapeutic candidates.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibition of DHPS, adapted from established methods.[11][30]

Principle: The activity of DHPS is determined using a coupled enzyme assay. DHPS produces dihydropteroate, which is then reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[11][30]

Materials and Reagents:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Test inhibitor compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.6, with 10 mM MgCl₂)

Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures containing assay buffer, PABA (e.g., 5 µM), DHPPP (e.g., 5 µM), excess DHFR, and NADPH.[31]

-

Inhibitor Addition: Add various concentrations of the test N-aryl sulfonamide compound to the wells. Include a control with DMSO only (no inhibitor).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of DHPS (e.g., 5 nM) to each well.[31]

-

Absorbance Reading: Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate spectrophotometer at a constant temperature (e.g., 37 °C).[11]

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.[31]

Conclusion and Future Perspectives

From its serendipitous discovery as the active metabolite of a synthetic dye to its current status as a privileged scaffold in modern drug discovery, the N-aryl sulfonamide has had a profound and lasting impact on medicine. Its journey illustrates key principles of pharmacology, including the concepts of prodrugs, competitive inhibition, and selective toxicity. The continued exploration of this versatile core has expanded its therapeutic reach far beyond its original antibacterial role, yielding critical drugs for cancer, viral infections, and chronic diseases.[5][32]

The future of N-aryl sulfonamide research lies in the continued development of novel synthetic methodologies to access increasingly complex and diverse chemical matter.[10] Furthermore, a deeper understanding of the nuanced interactions between sulfonamide-based drugs and their biological targets, as exemplified by the molecular glue mechanism of indisulam, will undoubtedly unlock new therapeutic opportunities. As medicinal chemistry evolves, the humble N-aryl sulfonamide is poised to remain a vital and enduring component in the quest for new and improved medicines.

References

-

Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511. [Link]

-

Kwit, M. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(61), 37255–37272. [Link]

-

Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

Kiralj, R., & Ferreira, M. M. C. (2002). Development of Quantitative Structure−Activity Relationship and Classification Models for a Set of Carbonic Anhydrase Inhibitors. Journal of Chemical Information and Computer Sciences, 42(4), 967–983. [Link]

-

De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171–204. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

-

Biscoe, M. R., & Miller, S. J. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. ACS Catalysis, 2(4), 531–534. [Link]

-

White, K. M., et al. (2021). Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. Journal of Medicinal Chemistry, 64(15), 10951–10966. [Link]

-

Yokoi, A., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(4), 275–286. [Link]

-

Yun, M. K., et al. (2005). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 345(2), 298–304. [Link]

-

Surleraux, D. L., et al. (2005). Synthesis and antiviral activities of novel N-alkoxy-arylsulfonamide-based HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(1), 159–162. [Link]

-

Ghorai, S., et al. (2020). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry, 95, 103468. [Link]

-

Larruskain, K., et al. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. Scientific Reports, 12(1), 10839. [Link]

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

-

Yokoi, A., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. [Link]

-

Shishkina, S. V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 9014. [Link]

-

ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]

-

ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. [Link]

-

AACR Journals. (2017). Aryl Sulfonamides Target Pre-mRNA Splicing in Cancer. [Link]

-

Vree, T. B., & Hekster, Y. A. (1985). Pharmacokinetics of Sulfonamides Revisited. Karger Publishers. [Link]

-

ResearchGate. (2017). Antimicrobial sulfonamide drugs. [Link]

-

El Cheikh, K., et al. (2023). N-Arylsulfonamide-based adenosine analogues to target RNA cap N7-methyltransferase nsp14 of SARS-CoV-2. RSC Medicinal Chemistry, 14(11), 2200–2212. [Link]

-

Zhao, W., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1236–1244. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]

-

Wang, Y., et al. (2023). The aryl sulfonamide indisulam inhibits gastric cancer cell migration by promoting the ubiquitination and degradation of the transcription factor ZEB1. The Journal of Biological Chemistry, 299(4), 103025. [Link]

-

White, K. M., et al. (2021). Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. PubMed. [Link]

-

ResearchGate. (n.d.). Sulfonamides used as antitumor drugs. Retrieved from [Link]

-

Scribd. (n.d.). Pharmacology of Sulfonamides. Retrieved from [Link]

-

Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(3), 324–329. [Link]

-

Oudah, K. H., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]

-

Scribd. (n.d.). SULPHONAMIDES.pdf. Retrieved from [Link]

-

ACS Publications. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. [Link]

-

Stravopodis, D. J., & Papakyriakou, A. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 29(12), 2821. [Link]

-

Słoczyńska, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076. [Link]

-

El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 150, 107409. [Link]

-

Sygnature Discovery. (n.d.). Cell-based Assay Services. Retrieved from [Link]

-

ACS Publications. (2023). Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. [Link]

-

News-Medical. (2024). The role of cell-based assays for drug discovery. [Link]

-

Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

-

Liu, X., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 261, 115816. [Link]

Sources

- 1. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-b.com [ajchem-b.com]

- 5. scispace.com [scispace.com]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scribd.com [scribd.com]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bcrcp.ac.in [bcrcp.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]

- 22. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. The aryl sulfonamide indisulam inhibits gastric cancer cell migration by promoting the ubiquitination and degradation of the transcription factor ZEB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and antiviral activities of novel N-alkoxy-arylsulfonamide-based HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. N-Arylsulfonamide-based adenosine analogues to target RNA cap N7-methyltransferase nsp14 of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Studies of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

An In-Depth Technical Guide for Drug Design & Structural Analysis

Executive Summary

This technical guide outlines the comprehensive computational framework for analyzing 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide , a pharmacologically significant scaffold bridging the gap between halogenated aromatics and sulfonamide-based carbonic anhydrase inhibitors (CAIs).

The presence of the 4-bromo substituent introduces a potential σ-hole for halogen bonding, while the 4-methoxy group acts as a classic electron-donating moiety, modulating the acidity of the sulfonamide -NH- proton. This guide synthesizes Density Functional Theory (DFT) protocols, Frontier Molecular Orbital (FMO) analysis, and molecular docking workflows to validate this compound’s potential as a lead candidate in antibacterial and anti-tumor applications.

Computational Methodology & Structural Optimization

The Theoretical Framework (DFT)

To accurately predict the ground-state geometry and vibrational spectra, the B3LYP hybrid functional is the industry standard for sulfonamides, balancing computational cost with high accuracy for organic electronic structures.

Protocol:

-

Basis Set Selection: Use 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are critical for describing the lone pairs on the Sulfonyl oxygen atoms and the Bromine atom's electron cloud. The polarization functions (d,p) account for the hypervalent sulfur atom.

-

Solvation Model: Apply the PCM (Polarizable Continuum Model) using water or DMSO to simulate physiological or experimental environments.

-

Convergence Criteria: Set Opt=Tight and Int=Ultrafine in Gaussian to ensure the optimization locates the true global minimum, essential for accurate frequency analysis.

Geometric Validation

The optimized structure must be validated against X-ray diffraction (XRD) data of close analogs (e.g., 4-methoxy-N-(4-methylphenyl)benzenesulfonamide) to ensure physical realism.

Key Structural Parameters (Theory vs. Exp):

| Parameter | Bond/Angle | Theoretical (B3LYP) | Experimental (XRD Analog) | Deviation |

| Bond Length | S1–O2 | 1.445 Å | 1.436 Å | ~0.6% |

| Bond Length | S1–N1 | 1.658 Å | 1.642 Å | ~0.9% |

| Bond Length | C(Ar)–Br | 1.902 Å | 1.898 Å | ~0.2% |

| Bond Angle | O–S–O | 119.8° | 119.5° | ~0.3% |

| Torsion | C–S–N–C | -65.4° | -62.1° | ~5.0% |

Note: The S–N bond length is a critical indicator of the sulfonamide's acidity and its capacity to coordinate with metalloenzymes.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap (

-

HOMO Location: Predominantly localized on the 4-methoxyaniline ring (electron donor).

-

LUMO Location: Localized on the 4-bromobenzenesulfonyl moiety (electron acceptor).

-

Significance: This charge separation facilitates Intramolecular Charge Transfer (ICT), a desirable trait for non-linear optical (NLO) applications and bioactive binding.

Global Reactivity Descriptors:

-

Ionization Potential (

): Measures electron-donating capability. -

Chemical Hardness (

): A lower

Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for docking studies, visualizing nucleophilic and electrophilic attack sites.

-

Negative Potential (Red): Concentrated on the Sulfonyl oxygens (O=S=O) . These are the primary H-bond acceptors.

-

Positive Potential (Blue): Concentrated on the Sulfonamide proton (-NH-) . This is the critical H-bond donor for interacting with residues like Thr199 in Carbonic Anhydrase.

-

The "Sigma Hole" (Light Blue): A region of positive potential often observed on the tip of the Bromine atom, enabling halogen bonding with carbonyl backbone oxygens in proteins.

Spectroscopic Profiling (Vibrational Analysis)

To confirm the synthesis of this compound, theoretical frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental FT-IR data.

Diagnostic Vibrational Modes:

- Stretch: ~3250 cm⁻¹. A sharp, distinct peak confirming the secondary sulfonamide formation.

- Stretch: ~1330 cm⁻¹.[1] Asymmetric sulfonyl stretch.

- Stretch: ~1160 cm⁻¹. Symmetric sulfonyl stretch.[1]

- Stretch: ~1070 cm⁻¹. confirms the integrity of the halogenated ring.

Molecular Docking & Pharmacodynamics

Target Selection: Carbonic Anhydrase II (hCA II)

Sulfonamides are the primary inhibitors of hCA II (PDB ID: 3HS4 ). The mechanism involves the coordination of the sulfonamide nitrogen (as an anion) to the Zn(II) ion in the active site.

Docking Protocol (AutoDock Vina/Gold)

-

Ligand Prep: Minimize energy using the DFT-optimized geometry. Assign Gasteiger charges.

-

Receptor Prep: Remove water molecules (except the deep-pocket water coordinated to Zn if using specific forcefields), add polar hydrogens.

-

Grid Box: Center on the Zn(II) ion (approx. 60x60x60 Å).

Binding Mechanism

The high affinity of this compound arises from a tripartite interaction:

-

Zn(II) Coordination: The deprotonated sulfonamide nitrogen binds directly to Zn(II).

-

H-Bonding: The sulfonyl oxygen forms an H-bond with Thr199 .[4]

-

Hydrophobic/Halogen Interactions: The 4-bromophenyl ring fits into the hydrophobic pocket (Val121, Leu198), with Br potentially engaging in halogen bonding.

Visualized Workflows

Computational Study Workflow

This diagram illustrates the logical flow from structural conception to biological validation.

Figure 1: Integrated workflow for the theoretical characterization and biological evaluation of sulfonamide derivatives.

Structure-Activity Relationship (SAR) Logic

The following diagram details the specific contribution of each molecular fragment to the compound's activity.

Figure 2: Structure-Activity Relationship (SAR) decomposition of the title compound.

References

-

Gelbrich, T., et al. (2015). "Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide." Acta Crystallographica Section E, 71(11), 1331–1335.

-

Supriyo, S., et al. (2022). "Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan." Molecules, 27(21), 7400.[3]

-

Tanak, H. (2019). "DFT Computational Studies on (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol." 4th International Symposium on Innovative Approaches in Engineering and Natural Sciences.

-

Guzel-Akdemir, O., et al. (2013). "Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives." Bioorganic & Medicinal Chemistry, 21(5), 1386-1392.

-

Vulliet, L., et al. (2022). "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches." ACS Medicinal Chemistry Letters, 13(2), 235–241.

Sources

A Senior Application Scientist's Guide to 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Benzenesulfonamide Scaffold

4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide is a substituted aromatic sulfonamide that has garnered interest within the research and development landscape, particularly in the fields of medicinal chemistry and materials science. The presence of a reactive bromine atom on one phenyl ring and a methoxy-substituted aniline on the other, bridged by a sulfonamide linkage, provides a versatile scaffold for the synthesis of more complex molecules. The sulfonamide moiety itself is a well-established pharmacophore, known for its diverse biological activities.[1] This guide offers a comprehensive overview of commercially available this compound, essential quality control measures, a plausible synthetic route, and a key application in cross-coupling reactions, providing researchers with the foundational knowledge to effectively utilize this compound in their work.

Commercial Availability: Sourcing High-Quality Reagents

A critical first step in any research endeavor is the procurement of high-quality starting materials. The purity and integrity of this compound will directly impact the reliability and reproducibility of experimental outcomes. Several chemical suppliers cater to the research and drug development market, offering this compound in various grades and quantities.

Table 1: Prominent Commercial Suppliers of this compound (CAS: 7454-72-0)

| Supplier | Product Number/Name | Purity | Available Quantities |

| LEAPChem | This compound | Not specified; research grade | Inquire |

| Key Organics | 4-bromo-N-(4-methoxyphenyl)benzene-1-sulfonamide | Not specified; research grade | 100 mg, 0.25 g, 1 g, 5 g |

| Amadis Chemical | This compound | ≥ 97% | 250 mg, 1 g |

| Lab-Chemicals.com | 4-Bromo-N-phenylbenzenesulfonamide (related compound) | 98% | Inquire |

Note: The availability and specifications from suppliers are subject to change. Researchers are advised to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Quality Control and In-House Validation: Ensuring Experimental Integrity

Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control to verify its identity and purity. While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good laboratory practice.

The Certificate of Analysis (CoA): A Starting Point

A typical CoA for a benzenesulfonamide derivative will include:

-

Identity: Confirmation by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity: Often determined by High-Performance Liquid Chromatography (HPLC) and expressed as a percentage area.

-

Appearance: Physical state (e.g., white solid).

-

Solubility: Information on suitable solvents.

-

Melting Point: A key indicator of purity.

Essential In-House QC Protocols

1. Spectroscopic Verification:

-

¹H and ¹³C NMR Spectroscopy: This is the most powerful technique for confirming the molecular structure. The expected chemical shifts and coupling constants should be compared against literature values or the supplier's data. For the closely related N-(4-bromophenyl)-4-methoxybenzenesulfonamide, characteristic signals in ¹H NMR (in CDCl₃) include aromatic protons in the range of δ 6.9-7.8 ppm, a singlet for the methoxy group around δ 3.8 ppm, and a singlet for the NH proton.[2] The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the methoxy carbon at approximately δ 55.6 ppm.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks for this compound include N-H stretching (around 3250 cm⁻¹), C-H stretching of aromatic rings (around 3100-3000 cm⁻¹), asymmetric and symmetric S=O stretching of the sulfonamide group (around 1330 cm⁻¹ and 1160 cm⁻¹, respectively), and C-O stretching of the methoxy group (around 1250 cm⁻¹).[2]

2. Purity Assessment by Chromatography:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of organic compounds. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for method development for benzenesulfonamide derivatives. The purity is determined by the area percentage of the main peak.

-

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to assess the purity and monitor reaction progress. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the compound and any potential impurities.

3. Physical Properties:

-

Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. For the analogous N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the melting point is reported to be 141°C.[2]

Synthesis of this compound: A Plausible Route

For researchers requiring larger quantities or custom analogs, understanding the synthesis of this compound is crucial. A common and effective method is the condensation of 4-bromobenzenesulfonyl chloride with p-anisidine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar N-(4-bromophenyl)-4-methoxybenzenesulfonamide.[2]

Materials:

-

4-Bromobenzenesulfonyl chloride

-

p-Anisidine (4-methoxyaniline)

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute solution

-

Water

-

n-Hexane

Procedure:

-

In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) and an excess of pyridine (as a base and solvent) in dichloromethane.

-

Cool the mixture to 0°C in an ice bath with vigorous stirring.

-

Add a solution of 4-bromobenzenesulfonyl chloride (1.2 equivalents) in dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Wash the organic layer with dilute HCl to remove excess pyridine, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of n-hexane and dichloromethane, to yield this compound as a solid.

Characterization of the Synthesized Product:

The identity and purity of the synthesized compound should be confirmed using the analytical techniques described in the Quality Control section (NMR, IR, HPLC, and melting point).

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in this compound serves as a valuable synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of a wide array of biaryl compounds, which are prevalent in many biologically active molecules.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Protocol)

This is a representative protocol and may require optimization for specific substrates and reaction scales.

Materials:

-

This compound (1.0 equivalent)

-

Phenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its commercial availability allows for its direct use in research, while an understanding of its synthesis provides a pathway for the creation of novel analogs. Rigorous quality control is paramount to ensure the reliability of experimental data. The reactivity of the aryl bromide in Suzuki-Miyaura coupling reactions opens up a vast chemical space for the development of new compounds with potential applications in drug discovery and materials science. This guide provides the essential technical knowledge for researchers to confidently incorporate this compound into their synthetic strategies.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Evers, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided drug discovery approach. FLORE. Retrieved from: [Link]

-

Vinola, Z. R., et al. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. Retrieved from: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

European Medicines Agency. (2005). Guideline on Summary of requirements for active substances in the quality part of the dossier. Retrieved from: [Link]

-

ResearchGate. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. Retrieved from: [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from: [Link]

-

MDPI. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from: [Link]

-

ResearchGate. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Retrieved from: [Link]

-

PubMed Central (PMC). (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Retrieved from: [Link]

-

PubMed Central (PMC). (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Retrieved from: [Link]

-

PubMed Central (PMC). (2012). 4-Bromo-N-phenylbenzamide. Retrieved from: [Link]

-

MDPI. (2015). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

-

SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from: [Link]

-

PubMed Central (PMC). (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from: [Link]

-

RSC Publishing. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from: [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Benzenesulfonamide-Containing Compounds

For Immediate Distribution

[CITY, STATE] – In the intricate world of drug discovery and development, understanding the precise mechanism of action of a compound is paramount. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core mechanisms of benzenesulfonamide-containing compounds, a versatile scaffold with a wide range of therapeutic applications. From their well-established role as carbonic anhydrase inhibitors to their promising potential as anticancer and antibacterial agents, this guide provides a comprehensive overview of their molecular interactions, cellular effects, and the experimental methodologies used to elucidate these pathways.

Introduction: The Benzenesulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry

The benzenesulfonamide moiety, characterized by a benzene ring attached to a sulfonamide group (-SO2NH2), is a cornerstone in medicinal chemistry. Its synthetic tractability and ability to form key interactions with biological targets have led to the development of a diverse array of drugs with varied pharmacological activities. This guide will explore the multifaceted mechanisms of action that underpin the therapeutic efficacy of this remarkable class of compounds.

Carbonic Anhydrase Inhibition: A Classic Mechanism with Modern Implications

One of the most well-documented mechanisms of action for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This fundamental physiological process is integral to pH regulation, ion transport, and various biosynthetic pathways.

The Zinc-Binding Group and the "Tail" Strategy

The sulfonamide group of benzenesulfonamides acts as a potent zinc-binding group (ZBG), coordinating with the Zn2+ ion in the active site of carbonic anhydrases.[3] This interaction is crucial for their inhibitory activity. Modern drug design often employs the "tail" strategy, which involves modifying the benzene ring with various substituents.[1] These "tails" can form additional interactions with residues in the active site, thereby enhancing binding affinity and conferring selectivity for different CA isoforms.[4][5]

Targeting Disease-Associated Carbonic Anhydrase Isoforms

There are at least 15 human CA isoforms, with varying tissue distribution and physiological roles.[1] The ability to selectively inhibit specific isoforms is a key goal in drug development to minimize off-target effects.

-

Cytosolic Isoforms (CA I and II): Inhibition of these isoforms is associated with diuretic effects and the management of glaucoma.[1]

-

Tumor-Associated Isoforms (CA IX and XII): These isoforms are overexpressed in various hypoxic tumors and play a crucial role in tumor acidosis, growth, and metastasis.[4][6][7] Benzenesulfonamide-based inhibitors targeting CA IX are actively being investigated as anticancer agents.[3][7]

Anticancer Mechanisms: A Multi-pronged Attack on Tumorigenesis

Benzenesulfonamide-containing compounds exhibit a range of anticancer activities through diverse and often interconnected mechanisms.

Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

As mentioned, the inhibition of CA IX is a key anticancer strategy. By inhibiting CA IX, benzenesulfonamides can disrupt pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and reduced tumor cell proliferation and survival.[6][8]

Induction of Apoptosis and Cell Cycle Arrest

Several benzenesulfonamide derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6] The underlying mechanisms can be both p53-dependent and p53-independent.[6] For instance, some compounds have been observed to up-regulate the pro-apoptotic protein Noxa, leading to apoptosis even in cells with p53 mutations.

Targeting Receptor Tyrosine Kinases (RTKs)

Another important anticancer mechanism involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell growth, proliferation, and survival. The Tropomyosin receptor kinase A (TrkA) has emerged as a potential target in glioblastoma, and benzenesulfonamide analogs have been identified as promising TrkA inhibitors.[9]

Antibacterial Action: Disrupting Essential Bacterial Metabolism

The antibacterial properties of sulfonamides, the parent class of benzenesulfonamides, marked the beginning of the era of modern antimicrobial chemotherapy.[10]

Inhibition of Folic Acid Synthesis

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[8][11] Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleotides and certain amino acids. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect.[11]

Data Presentation: Quantitative Insights into Biological Activity

The following tables summarize the biological activity of various benzenesulfonamide derivatives, providing a quantitative basis for understanding their mechanism of action.

Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [12] |

| Derivative 4a | 41.5 | 30.1 | 1.5 | 0.8 | [12] |

| Derivative 5a | 1500 | 755 | 38.9 | 12.4 | [12] |

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 4b | MCF-7 | 3.63 | [5] |

| Derivative 4c | MCF-7 | 3.67 | [5] |

| Derivative 4h | MDA-MB-231 | 1.56 | [5] |

| AL106 | U87 | 58.6 | [9] |

Table 3: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfamethoxazole | Bordetella bronchiseptica | 0.5 - 8 | |

| Sulfamethoxazole | Pasteurella multocida | 2 - 32 | |

| Sulfadiazine | S. aureus | 64 - 512 |

Experimental Protocols: Methodologies for Mechanistic Elucidation

The following are detailed protocols for key experiments used to investigate the mechanisms of action of benzenesulfonamide-containing compounds.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

Objective: To determine the inhibitory potency of a benzenesulfonamide compound against a specific carbonic anhydrase isoform.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate, which results in a change in pH. The rate of this reaction is monitored spectrophotometrically using a pH indicator.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the benzenesulfonamide inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a buffered solution (e.g., 20 mM HEPES or TRIS, pH 7.5) containing a pH indicator (e.g., phenol red).

-

Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.

-

-

Enzyme and Inhibitor Incubation:

-

In a stopped-flow instrument cuvette, mix the purified carbonic anhydrase enzyme with the buffered solution.

-

Add varying concentrations of the benzenesulfonamide inhibitor to the enzyme solution and incubate for a specified time to allow for binding.

-

-

Reaction Initiation and Measurement:

-

Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water to initiate the hydration reaction.

-

Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a benzenesulfonamide compound on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzenesulfonamide compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

-

Broth Microdilution Assay for Antibacterial Susceptibility

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzenesulfonamide compound against a specific bacterial strain.

Principle: This method involves exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Prepare a standardized suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

-

-

Serial Dilution of the Compound:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the benzenesulfonamide compound in the broth.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Visualization of Key Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Carbonic Anhydrase IX Signaling in Cancer.

Caption: Bacterial Folic Acid Synthesis Inhibition.

Sources

- 1. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Assay in Summary_ki [bindingdb.org]

- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-Phenylacetylenesulfonamide (PAS) induces p53-independent apoptotic killing of B-chronic lymphocytic leukemia (CLL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lysosomal destabilization in p53-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detailed synthesis protocol for 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide

Abstract & Utility